molecular formula C13H16O5 B8338017 Ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate

Ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate

Cat. No.: B8338017
M. Wt: 252.26 g/mol
InChI Key: QFPOVNANTMUCRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate is a benzoate ester derivative characterized by a central aromatic ring substituted with an ethoxy-oxoethoxy functional group. This compound belongs to a broader class of alkyl benzoates, which are widely utilized in pharmaceuticals, agrochemicals, and polymer chemistry due to their tunable physicochemical properties and bioactivity.

Properties

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate

InChI

InChI=1S/C13H16O5/c1-3-16-12(14)9-18-11-7-5-10(6-8-11)13(15)17-4-2/h5-8H,3-4,9H2,1-2H3

InChI Key

QFPOVNANTMUCRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents attached to the benzoate core. Key examples include:

Compound Name Substituent(s) Key Functional Groups Source
Ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate 2-ethoxy-2-oxoethoxy Ester, ketone Target
SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate) Sulfonamidobenzamide, chloro, phenylcarbamoyl Sulfonamide, amide, chloro
Ethyl 4-[2-(3-chlorobenzamido)-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate (4b) Thiazolidinone, chlorobenzamido, methoxy-oxoethylidene Thiazolidinone, amide, ester
Ethyl 4-(2-hydrazino-2-oxoethoxy)benzoate Hydrazino-oxoethoxy Hydrazine, ketone, ester
Ethyl 4-(dimethylamino) benzoate Dimethylamino Tertiary amine, ester

Key Observations :

  • SABA1 replaces the ethoxy-oxoethoxy group with a sulfonamidobenzamide moiety, conferring antimicrobial activity (MIC: 0.45–0.9 mM) against E. coli .
  • Compound 4b incorporates a thiazolidinone ring and chlorobenzamido group, leading to potent ALR1/ALR2 enzyme inhibition (IC50: 0.07 µM for ALR1) .
Antimicrobial Activity
  • SABA1 : Demonstrates antimicrobial efficacy via sulfonamide-mediated disruption of folate synthesis in bacteria .
  • This compound: No direct antimicrobial data is available, but its ester/ketone groups may interact with microbial enzymes or membranes.
Enzyme Inhibition
  • Thiazolidinone Derivatives (e.g., 4b, 4f): Exhibit sub-micromolar IC50 values against aldose reductase (ALR2), surpassing the reference drug sorbinil. The thiazolidinone ring and methoxy-oxoethylidene group are critical for binding to the enzyme’s anion-binding site .
  • This compound: Likely lacks direct enzyme inhibition due to the absence of thiazolidinone or amide groups.

Physicochemical Properties

  • Toxicity: Alkyl benzoates generally exhibit low acute toxicity (e.g., ethyl benzoate LD50: 4,300 mg/kg in rats), but substituents like hydrazine or thiazolidinone may introduce specific risks .

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